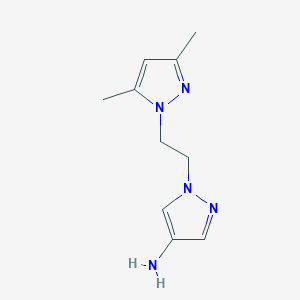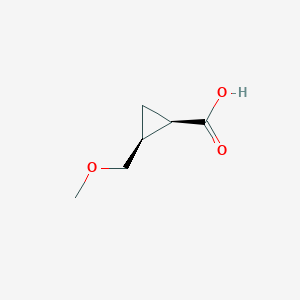
3-(Difluoromethoxy)-4-iodo-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of difluoromethoxy and iodine substituents on the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and the iodine atom onto the thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents and iodine sources under controlled conditions. For example, the difluoromethoxy group can be introduced using difluoromethyl ethers, while the iodine atom can be added through iodination reactions using iodine or iodine-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-(Difluoromethoxy)-4-iodo-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but has a different core structure and substituents.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group and are used as building blocks for the synthesis of various heterocycles.
Uniqueness
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the thiazole ring, difluoromethoxy group, and iodine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C4H2F2INOS |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-iodo-1,2-thiazole |
InChI |
InChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H |
InChI Key |
ZJBOJSYJKJKRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)









![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)

